Cas no 2228263-01-0 (1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine)

1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine
- EN300-1905348
- 2228263-01-0
-
- Inchi: 1S/C9H12BrNS/c1-8(2)5-9(8,11)7-6(10)3-4-12-7/h3-4H,5,11H2,1-2H3
- InChI Key: ZZDNMMZEYNZRGL-UHFFFAOYSA-N
- SMILES: BrC1C=CSC=1C1(CC1(C)C)N
Computed Properties
- Exact Mass: 244.98738g/mol
- Monoisotopic Mass: 244.98738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.3Ų
- XLogP3: 2.4
1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1905348-5.0g |
1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine |
2228263-01-0 | 5g |
$4890.0 | 2023-05-23 | ||
Enamine | EN300-1905348-2.5g |
1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine |
2228263-01-0 | 2.5g |
$3304.0 | 2023-09-18 | ||
Enamine | EN300-1905348-0.5g |
1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine |
2228263-01-0 | 0.5g |
$1619.0 | 2023-09-18 | ||
Enamine | EN300-1905348-5g |
1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine |
2228263-01-0 | 5g |
$4890.0 | 2023-09-18 | ||
Enamine | EN300-1905348-10.0g |
1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine |
2228263-01-0 | 10g |
$7250.0 | 2023-05-23 | ||
Enamine | EN300-1905348-0.05g |
1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine |
2228263-01-0 | 0.05g |
$1417.0 | 2023-09-18 | ||
Enamine | EN300-1905348-1.0g |
1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine |
2228263-01-0 | 1g |
$1686.0 | 2023-05-23 | ||
Enamine | EN300-1905348-0.1g |
1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine |
2228263-01-0 | 0.1g |
$1484.0 | 2023-09-18 | ||
Enamine | EN300-1905348-0.25g |
1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine |
2228263-01-0 | 0.25g |
$1551.0 | 2023-09-18 | ||
Enamine | EN300-1905348-1g |
1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine |
2228263-01-0 | 1g |
$1686.0 | 2023-09-18 |
1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine Related Literature
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
Additional information on 1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine
1-(3-Bromothiophen-2-yl)-2,2-Dimethylcyclopropan-1-Amine
1-(3-Bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine is a unique organic compound with the CAS number 2228263-01-0. This compound belongs to the class of amines and features a cyclopropane ring substituted with a bromothiophene group and two methyl groups. The structure of this compound is characterized by its cyclopropane core, which is known for its high ring strain and reactivity, making it a valuable substrate in organic synthesis.
The thiophene moiety in this compound, specifically at the 3-bromo position, introduces aromaticity and electron-withdrawing effects due to the bromine substituent. This makes the compound potentially useful in various applications, including pharmaceuticals, agrochemicals, and materials science. Recent studies have highlighted the importance of such heterocyclic compounds in drug design, particularly in targeting specific biological pathways.
One of the key features of 1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine is its ability to undergo various transformations due to the reactivity of the cyclopropane ring. For instance, cyclopropane rings are known to participate in [2+1] cycloaddition reactions, which can be exploited to synthesize complex molecules with high efficiency. Additionally, the presence of the bromine atom in the thiophene ring allows for further functionalization through nucleophilic aromatic substitution or coupling reactions.
Recent research has focused on the synthesis and characterization of this compound using advanced techniques such as X-ray crystallography and NMR spectroscopy. These studies have provided insights into its molecular geometry and electronic properties, which are critical for understanding its reactivity and potential applications. For example, computational studies have revealed that the compound exhibits a unique electronic distribution due to the conjugation between the thiophene ring and the cyclopropane amine group.
In terms of applications, 1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine has shown promise in medicinal chemistry as a potential lead compound for developing new drugs. Its structure allows for easy modification at multiple positions, enabling researchers to explore a wide range of biological activities. For instance, derivatives of this compound have been tested for their anti-inflammatory and antioxidant properties, demonstrating significant potential in therapeutic development.
Moreover, this compound has been utilized in materials science as a building block for constructing advanced materials with tailored properties. The combination of a rigid cyclopropane ring and an electron-deficient thiophene group makes it an attractive candidate for applications in organic electronics and optoelectronics. Recent advancements in this field have highlighted the importance of such compounds in designing efficient light-emitting diodes (LEDs) and photovoltaic devices.
In conclusion, 1-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropan-1-amine is a versatile compound with a wealth of opportunities for further research and development. Its unique structure, reactivity, and potential applications make it an important molecule in contemporary organic chemistry. As new technologies emerge and our understanding of molecular interactions deepens, this compound will undoubtedly continue to play a significant role in advancing scientific knowledge and practical applications.
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